molecular formula C16H12BrFN2O B12029338 (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-65-9

(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12029338
CAS No.: 618441-65-9
M. Wt: 347.18 g/mol
InChI Key: KDMAGFYJQHJGGX-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 3, a fluorophenyl group at position 1, and a methanol group at position 4 of the pyrazole ring. The unique combination of these substituents imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate bromophenyl and fluorophenyl groups.

    Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The bromophenyl and fluorophenyl groups can be reduced to their corresponding phenyl groups.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)carboxylic acid or (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)aldehyde.

    Reduction: Formation of (3-phenyl-1-phenyl-1H-pyrazol-4-YL)methanol.

    Substitution: Formation of derivatives with different substituents on the phenyl rings.

Scientific Research Applications

(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand the interaction of pyrazole derivatives with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

The unique combination of bromophenyl and fluorophenyl groups in (3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol imparts distinct chemical and biological properties compared to its analogs. The presence of both bromine and fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

CAS No.

618441-65-9

Molecular Formula

C16H12BrFN2O

Molecular Weight

347.18 g/mol

IUPAC Name

[3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12BrFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2

InChI Key

KDMAGFYJQHJGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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